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Compound Name: Olvanil

Cat. No.: B1677277 Get Quote

An In-depth Analysis of a Non-Pungent Vanilloid with Therapeutic Potential

Olvanil (N-9-Z-octadecenoyl-vanillamide), a synthetic analog of capsaicin, has garnered

significant interest in the scientific community for its potent activation of the Transient Receptor

Potential Vanilloid 1 (TRPV1) channel without the characteristic pungency of its natural

counterpart.[1][2] This unique property, coupled with its diverse pharmacological effects,

including analgesia, anti-inflammatory, and anti-cancer activities, makes Olvanil a compelling

lead compound for drug discovery and development.[1][3][4] This technical guide provides a

comprehensive overview of the structure-activity relationship (SAR) studies of Olvanil, detailing

quantitative data, experimental methodologies, and key signaling pathways to inform and guide

researchers in the field.

Quantitative Structure-Activity Relationship Data
The potency and efficacy of Olvanil and its analogs are critically dependent on their molecular

structure. Modifications to the vanillyl head, the amide linker, and the fatty acyl tail have

profound effects on their interaction with the TRPV1 receptor and other biological targets. The

following tables summarize the key quantitative data from various studies.
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Compound
Receptor/Assa
y

Potency
(EC50/pEC50)

Efficacy/Other
Metrics

Reference

Olvanil hTRPV1 0.7 nM -

rat VR1 pEC50 = 8.1 -

human VR1 pEC50 = 7.7 -

Anandamide

Uptake
IC50 = 9 µM -

Melanoma Cell

Proliferation

(HaCaT)

> 30 µg/mL for

50% inhibition
-

Capsaicin

TRPV1-

dependent

thermal

hyperalgesia

Produces robust

hyperalgesia at

0.1, 0.3, and 1

µg

-

Rinvanil hTRPV1 6 nM
Less potent than

Olvanil

Phenylacetylrinv

anil (PhAR,

IDN5890)

hTRPV1 90 pM

Most potent

vanillamide

described

Benzoylrinvanil hTRPV1
As potent as

PhAR
-

Phenylpropionylri

nvanil
hTRPV1

Less potent than

PhAR
-

Arvanil

Melanoma Cell

Proliferation

(HaCaT)

≥ 12.5 µg/mL for

~50% inhibition
-

Core Structural Insights for Activity
Structure-activity relationship studies have delineated three crucial regions in capsaicinoid

molecules that govern their interaction with the TRPV1 receptor:
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A-Region (Aromatic Ring): The vanillyl moiety, with its 4-hydroxy and 3-methoxy groups, is a

key feature for potent agonist activity.

B-Region (Amide Linker): The amide bond provides a critical hydrogen-bonding capability.

C-Region (Hydrophobic Tail): The length and degree of unsaturation of the fatty acyl chain

significantly influence potency and pungency. Longer acyl chains (≥ C16) are associated with

reduced pungency.

Modifications to the fatty acyl chain of Olvanil have yielded analogs with dramatically

enhanced potency. For example, the introduction of a hydroxyl group at C-12 to form rinvanil

reduces potency; however, subsequent esterification of this hydroxyl group, particularly with a

phenylacetyl moiety to create phenylacetylrinvanil (PhAR), results in an ultrapotent agonist.

This highlights the therapeutic potential of targeted chemical modifications.

Signaling Pathways and Mechanism of Action
Olvanil exerts its primary effects through the activation of the TRPV1 channel, a non-selective

cation channel predominantly expressed in sensory neurons.
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Caption: Olvanil's primary signaling cascade upon binding to the TRPV1 receptor.

Upon binding, Olvanil triggers the opening of the TRPV1 channel, leading to an influx of

calcium ions. This initial activation is followed by a state of desensitization, where the channel

becomes less responsive to further stimuli, a mechanism believed to underlie its analgesic

effects. Studies have also shown that TRPV1 activation by Olvanil can lead to the inhibition of

voltage-gated CaV2.2 channels, contributing to its antinociceptive properties.

Beyond its direct action on TRPV1, Olvanil exhibits a more complex pharmacology. It has been

shown to interact with the endocannabinoid system, potentially binding to CB1 receptors and

inhibiting the uptake of anandamide. Furthermore, its anti-cancer effects may be mediated

through the activation of neuro-immune pathways, leading to an increase in T-cell count and

response, which in turn suppresses metastasis. In some cancer cell lines, Olvanil's anti-

proliferative effects are linked to the stimulation of the MAPK pathway via CB1 receptor

activation.

Experimental Protocols
Reproducible and rigorous experimental design is paramount in SAR studies. Below are

detailed protocols for key assays used to evaluate the activity of Olvanil and its analogs.

Calcium Imaging in Dorsal Root Ganglion (DRG)
Neurons
This assay directly measures the functional activation of TRPV1 channels by monitoring

changes in intracellular calcium concentration.
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Isolate DRG Neurons

Culture neurons on coverslips

Load cells with Ca²⁺ indicator dye
(e.g., Fura-2 AM)

Record baseline fluorescence

Apply Capsaicin (100 nM) for 1 min

Washout for 45 min

Apply Olvanil (100 nM) for 1 min

Washout for 45 min

Re-apply Capsaicin (100 nM) for 1 min

Record fluorescence changes

Analyze data to determine
[Ca²⁺]i changes and desensitization

Click to download full resolution via product page

Caption: Workflow for assessing TRPV1 activation and desensitization using calcium imaging.
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Methodology:

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from adult male Sprague

Dawley rats.

Culture: The isolated neurons are cultured on coverslips.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

Perfusion Protocol: A standard protocol involves an initial application of capsaicin (e.g., 100

nM for 1 minute) to identify responsive neurons, followed by a washout period (e.g., 45

minutes). Subsequently, Olvanil (e.g., 100 nM for 1 minute) is applied, followed by another

washout. A final application of capsaicin is used to assess the degree of desensitization

induced by Olvanil.

Data Acquisition and Analysis: Fluorescence intensity is measured throughout the

experiment. The change in intracellular calcium concentration ([Ca²⁺]i) is calculated from the

fluorescence ratio.

Hot Plate Test for Thermal Hyperalgesia
This in vivo assay evaluates the analgesic properties of compounds by measuring their ability

to reduce sensitivity to a thermal stimulus.

Methodology:

Animal Model: Adult male albino rats are used for behavioral experiments.

Induction of Hyperalgesia: Thermal hyperalgesia is induced by an intraplantar injection of

capsaicin (e.g., 0.1, 0.3, or 1 µg in PBS) into the hind paw.

Drug Administration: Olvanil (e.g., 0.1, 0.3, or 1 µg) or a vehicle control is injected into the

same paw 15 minutes prior to the capsaicin injection.

Nociceptive Testing: Rats are placed on a hot plate analgesia meter maintained at a constant

temperature. The latency to a nociceptive response (e.g., paw licking or jumping) is

recorded. Testing is typically performed at the time of maximum hyperalgesic effect of

capsaicin (e.g., 10 minutes post-injection).
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Data Analysis: The withdrawal latencies are compared between different treatment groups to

determine the anti-hyperalgesic effect of the test compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of

compounds on cancer cell lines.
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Seed cells in 96-well plate

Allow cells to adhere overnight

Treat cells with serial dilutions
of Olvanil and controls

Incubate for a defined period
(e.g., 24-72 hours)

Add MTT solution to each well

Incubate for 2-4 hours to allow
formazan crystal formation

Remove medium and add
solubilization solution (e.g., DMSO)

Measure absorbance at 570 nm

Calculate cell viability as a
percentage of the control
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Caption: Standard workflow for determining cell viability using the MTT assay.
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Methodology:

Cell Seeding: Cancer cells (e.g., human malignant melanoma cell lines A375, SK–MEL 28,

FM55P, and FM55M2) are seeded in a 96-well plate.

Treatment: Cells are treated with various concentrations of Olvanil or a vehicle control.

Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells.

Conclusion
Olvanil presents a fascinating case study in rational drug design. Its structure-activity

relationship reveals that subtle chemical modifications can lead to profound changes in potency

and pharmacological profile. The non-pungent nature of Olvanil and its potent agonism at the

TRPV1 receptor, combined with its effects on the cannabinoid and immune systems,

underscore its potential as a therapeutic agent for a range of conditions, from chronic pain to

cancer. The data and protocols presented in this guide offer a solid foundation for researchers

to further explore and exploit the therapeutic promise of Olvanil and its derivatives. Continued

investigation into the nuanced SAR and diverse mechanisms of action of these compounds will

undoubtedly pave the way for the development of novel and effective therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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